2-Methyl-2-nitro-1-phenyl-1-propanol
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Overview
Description
2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a benzenemethanol core structure with an alpha-(1-methyl-1-nitroethyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol typically involves the nitration of benzenemethanol derivatives. One common method includes the reaction of benzenemethanol with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling due to the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitro-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehydes or nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) as catalysts.
Major Products Formed
Oxidation: Nitrobenzaldehydes, nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Methyl-2-nitro-1-phenyl-1-propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitro-1-phenyl-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules underlies its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-(1-methylethyl)-: Similar structure but lacks the nitro group.
Benzenemethanol, alpha-(1-aminoethyl)-: Contains an amino group instead of a nitro group.
Benzenemethanol, alpha-(1-methylaminoethyl)-: Features a methylamino group in place of the nitro group
Uniqueness
2-Methyl-2-nitro-1-phenyl-1-propanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Properties
CAS No. |
33687-74-0 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
InChI Key |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Key on ui other cas no. |
33687-74-0 |
Synonyms |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Origin of Product |
United States |
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